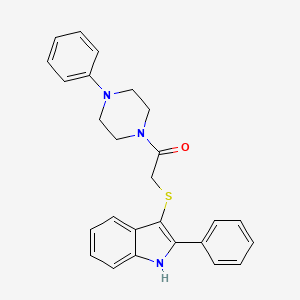

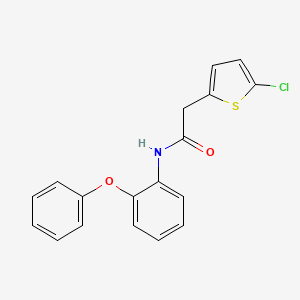

2-((2-phenyl-1H-indol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-phenyl-1H-indol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, also known as PIT or PIT-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PIT-1 is a small molecule that belongs to the class of indole-based compounds, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Anticonvulsant Properties

Research on structurally related indole derivatives indicates potential anticonvulsant properties. For instance, a study on clubbed indole-1,2,4-triazine derivatives showed significant anticonvulsant activity in maximal electroshock tests and in pentylenetetrazole-induced seizure models, suggesting a potential mechanism involving sodium channels and GABA modulation (Ahuja & Siddiqui, 2014). This finding suggests that the structural features of indole and related compounds, possibly including 2-((2-phenyl-1H-indol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, could be exploited for anticonvulsant drug development.

CCR1 Antagonism

Another study identified 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones as novel CCR1 antagonists, highlighting the therapeutic potential of phenylpiperazine derivatives in modulating immune responses and inflammation (Pennell et al., 2013). Given the phenylpiperazine component of this compound, similar immunomodulatory effects could be anticipated, warranting further investigation into its potential as a CCR1 antagonist.

Antimicrobial and Anticandidal Activities

Derivatives of phenylpiperazine and indole have demonstrated significant antimicrobial and anticandidal activities, suggesting that compounds like this compound could also possess such properties. For example, tetrazole derivatives exhibited potent anticandidal agents with weak cytotoxicities, indicating their potential as safer antifungal treatments (Kaplancıklı et al., 2014). This suggests that exploring the antimicrobial potential of this compound could yield new insights into its applicability in combating fungal infections.

Antioxidant and Anti-inflammatory Effects

The synthesis and characterization of novel compounds with antioxidant and anti-inflammatory properties indicate a promising area of application for indole and phenylpiperazine derivatives. A study on chalcone derivatives demonstrated remarkable antioxidant and anti-inflammatory activities at low concentrations (Rehman, Saini, & Kumar, 2022). Given the structural similarity, this compound could potentially exhibit similar bioactivities, making it a candidate for further research in this direction.

Propiedades

IUPAC Name |

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3OS/c30-24(29-17-15-28(16-18-29)21-11-5-2-6-12-21)19-31-26-22-13-7-8-14-23(22)27-25(26)20-9-3-1-4-10-20/h1-14,27H,15-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLDJGREDKRNJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B2828247.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2828249.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2828253.png)

![N-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2828254.png)

![[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate](/img/structure/B2828256.png)

![N-(2-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2828258.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2828260.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide](/img/structure/B2828263.png)

![1-[1-(3-Bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2828266.png)